![molecular formula C12H11NO2 B071354 [4-(Pyrid-2-yloxy)phenyl]methanol CAS No. 194017-70-4](/img/structure/B71354.png)

[4-(Pyrid-2-yloxy)phenyl]methanol

概要

説明

Synthesis Analysis

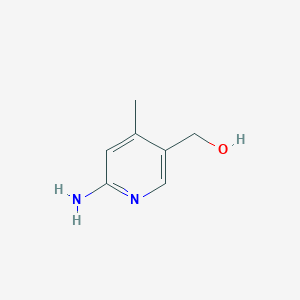

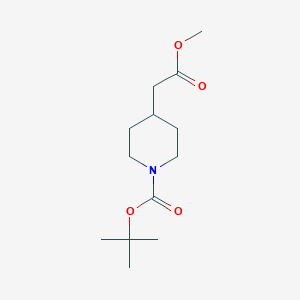

The synthesis of compounds structurally related to "[4-(Pyrid-2-yloxy)phenyl]methanol" involves complex reactions, as seen in the preparation of various derivatives through reactions involving phenyl isothiocyanate and NaOH in dioxane solutions or employing methyl acrylate in a domino process for the formation of β-amino esters (D. Giomi, R. Alfini, A. Brandi, 2011). Such methods underline the compound's capacity for functional modification and derivatization, indicating a broad scope for chemical manipulation and application.

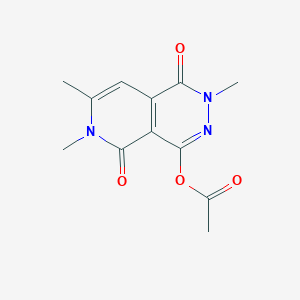

Molecular Structure Analysis

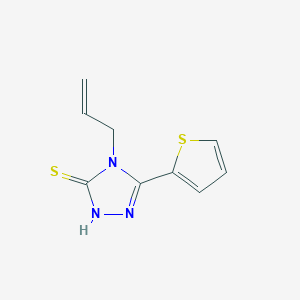

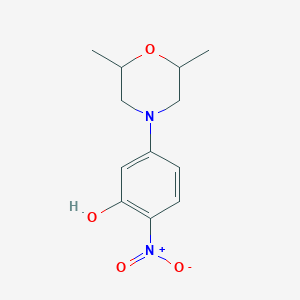

Molecular structure investigations, particularly through single-crystal X-ray diffraction, reveal significant details about the spatial arrangement and conformational dynamics of related compounds. For instance, studies show the nonplanar nature of pyrimidine rings and the angles formed between phenyl rings and core structures, contributing to the understanding of steric effects and molecular interactions (M. Akkurt, E. Sarıpınar, S. Öztürk, Ç. Yılmaz, H. Fun, 2003).

Chemical Reactions and Properties

The chemical reactivity of "this compound" derivatives encompasses a range of reactions, including the ability to act as hydrogen donors in reduction processes and participate in cyclizations. These reactions are facilitated by the compound's functional groups, which enable interactions leading to the formation of complex products (D. Giomi, R. Alfini, A. Brandi, 2011).

科学的研究の応用

Pyrolytic Behavior in Lignin-related Compounds

A study by Jin, Shen, and Gu (2017) focused on the pyrolysis of lignin-related α-O-4 contained model compound, highlighting the role of methanol as an optimal hydrogen-donor reagent for co-pyrolysis processes. This research is significant for understanding the chemical behavior and potential applications of compounds like [4-(Pyrid-2-yloxy)phenyl]methanol in pyrolysis processes, especially in the context of biofuel production and lignin valorization (Jin, Shen, & Gu, 2017).

Enhancement of Aromatic Monomer Production

Another study by Shen, Jin, and Gu (2017) also dealt with the pyrolysis of lignin-related compounds, particularly phenethyl phenyl ether (PPE), and its co-pyrolysis with methanol. This research is crucial for improving the yield of monomeric aromatic compounds, which has applications in the development of new materials and chemicals (Shen, Jin, & Gu, 2017).

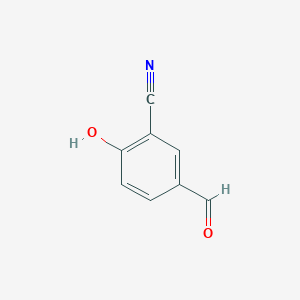

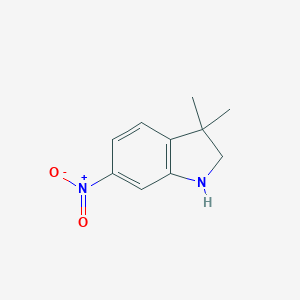

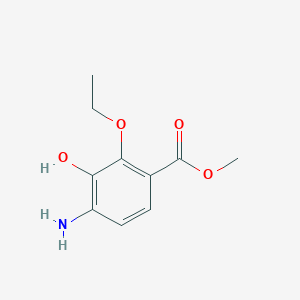

Metal-free Reduction of Nitro Aromatic Compounds

In a different application, Giomi, Alfini, and Brandi (2011) explored the use of (2-pyridyl)phenyl methanol as a reagent for the metal-free reduction of nitro aromatic and heteroaromatic compounds. This is particularly relevant in organic synthesis, offering a more environmentally friendly and potentially safer alternative to traditional metal-catalyzed processes (Giomi, Alfini, & Brandi, 2011).

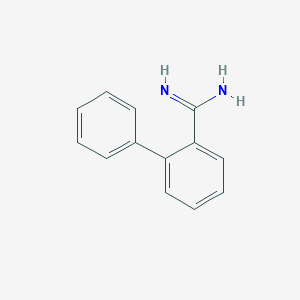

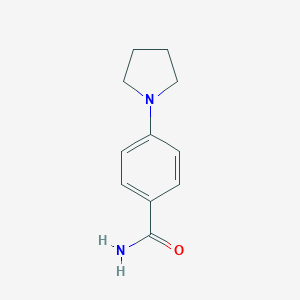

Synthesis and Antimicrobial Activity

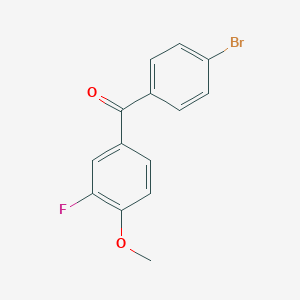

A study by Kumar et al. (2012) on the synthesis of certain pyridyl methanones revealed significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Study of Molecular Structure and Electronic Properties

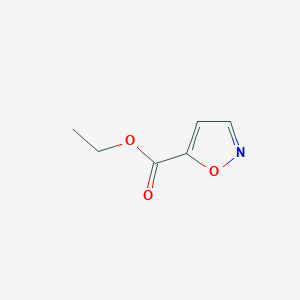

Cojocaru, Rotaru, Harabagiu, and Săcărescu (2013) conducted a theoretical investigation on a pyridylindolizine derivative, which can provide insights into the molecular structure and electronic properties of related compounds like this compound. Such studies are valuable for understanding the chemical and physical properties of these compounds, which can lead to various applications in material science and pharmaceuticals (Cojocaru, Rotaru, Harabagiu, & Săcărescu, 2013).

Safety and Hazards

“[4-(Pyrid-2-yloxy)phenyl]methanol” is classified as hazardous under the Hazardous Products Regulations . It’s harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

(4-pyridin-2-yloxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTXOQRCIVCMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591333 | |

| Record name | {4-[(Pyridin-2-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194017-70-4 | |

| Record name | {4-[(Pyridin-2-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)